methyl 3-[(chlorocarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H7ClO4This compound is a derivative of benzoic acid and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the reaction of methyl 3-hydroxybenzoate with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction is carefully monitored to maintain optimal conditions and to ensure safety due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water and a base, it can hydrolyze to form 3-hydroxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Pyridine, triethylamine
Solvents: Dichloromethane, toluene
Conditions: Low temperature, controlled addition of reagents
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
3-Hydroxybenzoic Acid: Formed by hydrolysis
Scientific Research Applications
Methyl 3-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in forming stable amide and ester linkages in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorocarbonyl)benzoate
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl isophthaloyl chloride
- Methyl phthaloyl chloride
Uniqueness
Methyl 3-[(chlorocarbonyl)oxy]benzoate is unique due to its specific reactivity and the position of the chlorocarbonyl group on the benzene ring. This positioning allows for selective reactions and the formation of specific products that are not easily achievable with other similar compounds .
Properties
CAS No. |
38567-07-6 |
---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.